3-(Bromomethyl)-6-chloro-2-fluoropyridine
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Overview
Description
3-(Bromomethyl)-6-chloro-2-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloro-2-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of a pyridine precursor followed by bromomethylation. For instance, the chlorination and fluorination of pyridine can be achieved using reagents like thionyl chloride and fluorine gas under controlled conditions. The bromomethylation step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-chloro-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
3-(Bromomethyl)-6-chloro-2-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-chloro-2-fluoropyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-2-chloropyridine
- 3-(Bromomethyl)-4-fluoropyridine
- 3-(Chloromethyl)-6-chloro-2-fluoropyridine
Uniqueness
3-(Bromomethyl)-6-chloro-2-fluoropyridine is unique due to the specific combination of bromomethyl, chloro, and fluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H4BrClFN |
---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
3-(bromomethyl)-6-chloro-2-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |
InChI Key |
QZPIWOFMJVRRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CBr)F)Cl |
Origin of Product |
United States |
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